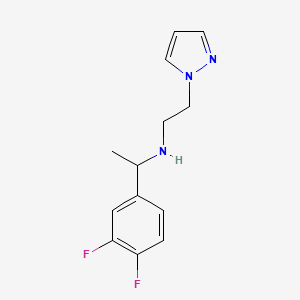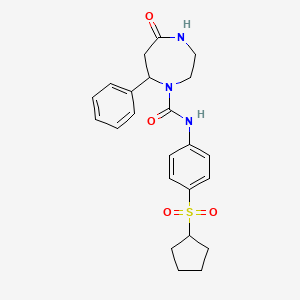
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1h-Pyrazol-1-yl)ethyl)-1-(3,4-difluorophenyl)ethan-1-amine, commonly known as DPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPE is a small molecule that belongs to the class of phenylethylamines and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of DPE is not yet fully understood. However, it has been proposed that DPE exerts its biological activities by interacting with various molecular targets in the body, such as enzymes and receptors. DPE has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
DPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. DPE has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPE has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety and depression.
实验室实验的优点和局限性
One advantage of using DPE in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using DPE in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on DPE. One potential direction is the further exploration of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its mechanism of action and molecular targets in the body. Additionally, the development of more efficient synthesis methods for DPE could lead to its wider use in scientific research.
合成方法
The synthesis of DPE involves the reaction of 3,4-difluorophenylacetonitrile with 2-(1H-pyrazol-1-yl) ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the resulting product is purified by column chromatography.
科学研究应用
DPE has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antitumor, and analgesic activities. DPE has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-N-(2-pyrazol-1-ylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3/c1-10(11-3-4-12(14)13(15)9-11)16-6-8-18-7-2-5-17-18/h2-5,7,9-10,16H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLYOBDYIXGUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)


![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)